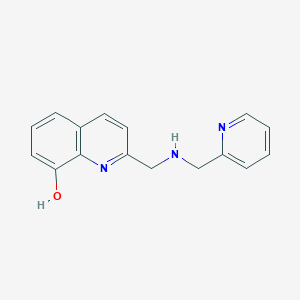
2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a compound known for its unique chemical structure and properties It is composed of a quinolin-8-ol core with a pyridin-2-ylmethyl group attached via an amino-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol moiety to quinolin-8-amine.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Quinolin-8-amine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen and oxygen atoms in its structure. This chelation can lead to changes in the electronic properties of the metal ions, making them detectable by fluorescence or other analytical techniques . In biological systems, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: Similar structure but with different substituents on the quinoline ring.
7-{[Bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol: Contains a chlorine atom on the quinoline ring, which can alter its chemical properties.
Uniqueness
2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is unique due to its specific arrangement of functional groups, which allows it to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring selective metal ion detection and quantification.
Eigenschaften
CAS-Nummer |
648896-25-7 |
|---|---|
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-[(pyridin-2-ylmethylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H15N3O/c20-15-6-3-4-12-7-8-14(19-16(12)15)11-17-10-13-5-1-2-9-18-13/h1-9,17,20H,10-11H2 |
InChI-Schlüssel |
PRFIKOHOFZXZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNCC2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)
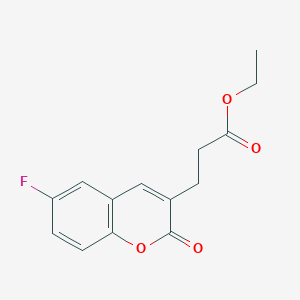



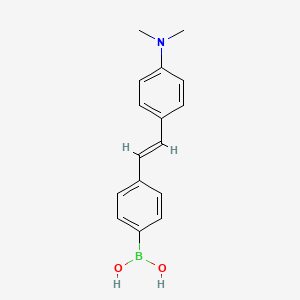


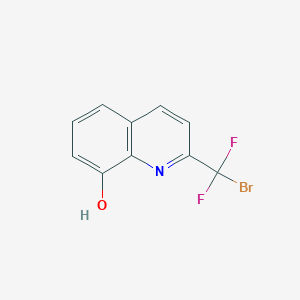
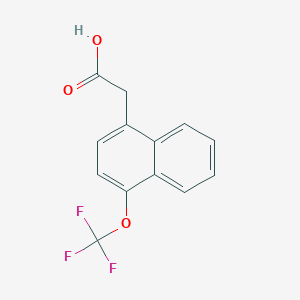

![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)
